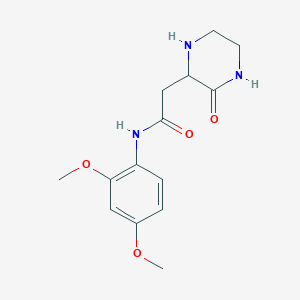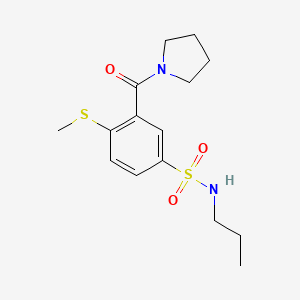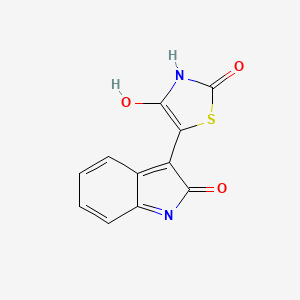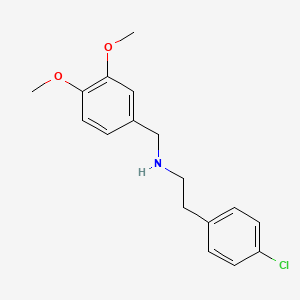![molecular formula C24H20ClN5OS2 B4848064 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4848064.png)
2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine
Descripción general
Descripción
2-Chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine, also known as MTTAP, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the phenothiazine class of compounds and is characterized by the presence of a tetrazole-thioacetate moiety at the 10th position. MTTAP has gained significant attention in recent years due to its potential applications in various scientific research areas.
Mecanismo De Acción
2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine works by undergoing a redox reaction with ROS, resulting in the formation of a fluorescent product. The fluorescence intensity of the product is directly proportional to the amount of ROS present in the system. 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has been shown to have a high sensitivity and selectivity for ROS detection, making it an ideal probe for monitoring oxidative stress in biological systems.
Biochemical and Physiological Effects
2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has been shown to have minimal toxicity and does not affect the viability of cells or tissues at the concentrations used for ROS detection. The compound is readily taken up by cells and tissues and has been shown to accumulate in the mitochondria, where ROS are primarily generated. 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has also been shown to have antioxidant properties and can scavenge ROS, thereby reducing oxidative stress in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine is its high sensitivity and selectivity for ROS detection. The compound can be used to monitor oxidative stress in real-time in living cells and tissues, allowing for the study of various diseases. 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine is also easy to use and can be applied to a wide range of biological systems.
One limitation of 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine is its limited stability in aqueous solutions, which can affect its performance as a fluorescent probe. The compound also requires the use of specialized equipment, such as fluorescence microscopes, for detection, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine in scientific research. One area of interest is the development of 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine-based probes for the detection of other reactive species, such as reactive nitrogen species (RNS). The use of 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine in combination with other probes can also provide a more comprehensive understanding of oxidative stress in biological systems.
Another area of interest is the development of 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine-based therapeutics for the treatment of diseases associated with oxidative stress. 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine's antioxidant properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Conclusion
2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine is a novel compound that has gained significant attention in recent years due to its potential applications in various scientific research areas. The compound has been extensively studied for its use as a fluorescent probe for the detection of ROS in biological systems. 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has several advantages, including high sensitivity and selectivity, and minimal toxicity. However, the compound also has limitations, such as limited stability in aqueous solutions. Overall, 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has promising applications in scientific research and holds potential for the development of new therapeutics for the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has been extensively studied for its potential applications in various scientific research areas. One of the primary areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has been shown to selectively detect ROS in living cells and tissues and can be used to monitor oxidative stress in various diseases.
Propiedades
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-[1-(2,4,6-trimethylphenyl)tetrazol-5-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5OS2/c1-14-10-15(2)23(16(3)11-14)30-24(26-27-28-30)32-13-22(31)29-18-6-4-5-7-20(18)33-21-9-8-17(25)12-19(21)29/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOAMJWBDDCLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-10H-phenothiazin-10-yl)-2-{[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4847982.png)

![N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B4848011.png)

![N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4848027.png)

![5-{5-bromo-2-[2-(4-ethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848042.png)
![{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4848045.png)
![2-(cyclopropylamino)-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4848054.png)

![3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)aniline](/img/structure/B4848069.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4848078.png)
